Ethyl 1-(1-chloroisoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Chemical Identity and Historical Context

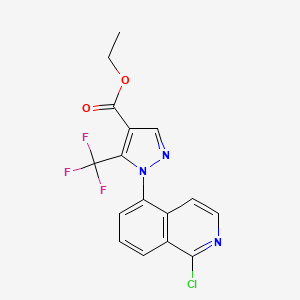

Ethyl 1-(1-chloroisoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 2230278-21-2) is a hybrid heterocyclic compound characterized by the fusion of a pyrazole core with a chlorinated isoquinoline system. Its molecular formula, C₁₆H₁₁ClF₃N₃O₂ , corresponds to a molecular weight of 369.72 g/mol. The IUPAC name systematically describes its architecture: an ethyl ester group at position 4 of the pyrazole ring, a trifluoromethyl substituent at position 5, and a 1-chloroisoquinolin-5-yl moiety attached to the pyrazole’s nitrogen at position 1.

The historical development of such hybrid systems traces to advances in cross-coupling reactions and regioselective substitutions, which enabled the precise integration of pharmacophoric groups like trifluoromethyl (-CF₃) and chlorinated aromatic systems. While pyrazole derivatives have been studied since the 19th century, the incorporation of isoquinoline motifs represents a modern strategy to enhance π-π stacking interactions and metabolic stability.

Table 1: Molecular Descriptors of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁ClF₃N₃O₂ |

| Molecular Weight | 369.72 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 2230278-21-2 |

Significance of Hybrid Heterocyclic Systems in Modern Chemistry

Hybrid heterocycles, such as pyrazole-isoquinoline conjugates, occupy a critical niche in medicinal chemistry due to their synergistic physicochemical and biological properties. The pyrazole ring contributes hydrogen-bonding capacity and planarity , facilitating target engagement, while the isoquinoline system provides a rigid aromatic framework for intercalation with biological macromolecules. The trifluoromethyl group enhances lipophilicity and oxidative stability, traits critical for improving oral bioavailability and half-life.

Recent studies highlight the role of such hybrids in targeting enzymes like β-glucuronidase, where pyrazoloquinoline derivatives demonstrate selective inhibition by disrupting catalytic residues. This specificity is attributed to the compound’s ability to occupy both hydrophobic pockets and polar regions of enzyme active sites, a feature enabled by its hybrid architecture.

Research Objectives and Knowledge Gaps

Despite advances in hybrid heterocycle synthesis, three critical knowledge gaps persist:

- Synthetic Accessibility : Current routes to this compound involve multi-step protocols with moderate yields. Optimizing catalytic systems for C–N bond formation between pyrazole and isoquinoline remains a priority.

- Structure-Activity Relationships (SAR) : The impact of substituent positioning (e.g., chloro at isoquinoline’s 1-position vs. 3-position) on biological activity is underexplored.

- Mechanistic Insights : While β-glucuronidase inhibition has been documented for analogous pyrazoloquinolines, the exact interaction mechanism of this specific derivative requires crystallographic validation.

Future research should prioritize computational docking studies to map binding modes and metabolic stability assays to assess the trifluoromethyl group’s role in hepatic clearance. Additionally, expanding the compound’s application to non-oncological targets, such as antimicrobial agents, could exploit its hybrid scaffold’s versatility.

Properties

Molecular Formula |

C16H11ClF3N3O2 |

|---|---|

Molecular Weight |

369.72 g/mol |

IUPAC Name |

ethyl 1-(1-chloroisoquinolin-5-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C16H11ClF3N3O2/c1-2-25-15(24)11-8-22-23(13(11)16(18,19)20)12-5-3-4-10-9(12)6-7-21-14(10)17/h3-8H,2H2,1H3 |

InChI Key |

NUJPTSUAUHOXIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC3=C2C=CN=C3Cl)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

Ethyl 1-(1-chloroisoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that has attracted attention due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. The combination of a chloroisoquinoline moiety and a trifluoromethyl group in its structure suggests a range of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 369.72 g/mol. The compound's structure can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Chloroisoquinoline moiety | Provides potential for interaction with various biological targets. |

| Trifluoromethyl group | Enhances lipophilicity and stability, potentially improving bioavailability. |

| Pyrazole core | Known for diverse biological activities, including anti-inflammatory and anticancer effects. |

This compound exhibits several biological activities, primarily through its interaction with specific enzymes and receptors:

- Inhibition of Enzymatic Pathways : Pyrazole derivatives have been shown to inhibit various enzymes involved in inflammatory and cancer pathways. The specific mechanism involves competitive inhibition at the active sites of these enzymes.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may contribute to their therapeutic effects.

- Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Molecular Docking Studies : Computational analyses have demonstrated favorable binding affinities to various protein targets, suggesting potential efficacy in modulating protein functions involved in disease processes .

| Protein Target | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| Protein A (PDB: 6EUO) | -5.4 | SER126, ASP125 |

| Protein B (PDB: 7E58) | -4.5 | ARG310, SER171 |

| Protein C (PDB: 2QVD) | -4.9 | CYS29, GLY26 |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of the compound resulted in significant reductions in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Physicochemical Properties

- Solubility: The 1-chloroisoquinoline group reduces aqueous solubility compared to phenyl or pyridyl analogs (e.g., ’s compound with MW 298.26) due to increased hydrophobicity .

- Stability: Chlorine in the isoquinoline ring may enhance metabolic stability compared to non-halogenated analogs (e.g., ’s 4-aminophenyl derivative) but could increase environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.